N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methyl-linked furan-2-carboxamide moiety at position 2.
The morpholino group enhances solubility and bioavailability, while the methoxy group may influence electronic properties of the triazine ring, affecting reactivity or binding interactions. The furan-2-carboxamide substituent introduces a heteroaromatic system that could participate in hydrogen bonding or π-π interactions in biological targets.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-14-17-11(9-15-12(20)10-3-2-6-23-10)16-13(18-14)19-4-7-22-8-5-19/h2-3,6H,4-5,7-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPOKHXORMIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring fused with a carboxamide group and a triazine moiety. The synthesis typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with furan-2-carboxylic acid derivatives. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Antiproliferative Activity
Preliminary studies have indicated that derivatives of triazine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, a related study reported the IC values for triazine derivatives against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The most potent compounds showed IC values comparable to those of established chemotherapeutic agents like cisplatin, suggesting that this compound may also possess significant anticancer properties .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4a | MCF-7 | 27 |
| 5a | MCF-7 | 17 |
| Cisplatin | MCF-7 | 20 |
Antiviral Activity
N-Heterocycles, including triazine derivatives, have been identified as promising antiviral agents. Research indicates that these compounds can inhibit viral replication in various models. For example, triazine-based compounds have shown efficacy against viruses such as hepatitis C and influenza . The specific antiviral mechanisms often involve inhibition of viral polymerases or interference with viral entry into host cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation or viral replication.
- Modulation of Signaling Pathways : It could affect various signaling pathways associated with cancer cell survival or viral pathogenesis.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A recent study highlighted the use of triazine derivatives in a clinical setting for treating resistant strains of viruses. The findings demonstrated that these compounds could effectively reduce viral load in infected patients while exhibiting minimal toxicity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazine Derivatives with Morpholino Substituents
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (C₂₀H₃₁N₉O₃)
- Substituents: Chloro (C4), diethylamino (C2), morpholino (C6).
- Key Features: The chloro group increases electrophilicity, facilitating nucleophilic substitution reactions.
- Applications: Not explicitly stated, but chloro-triazines are often intermediates in herbicide synthesis .
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives
- Substituents: Morpholino (C4 and C6), amino acid (C2).
- Key Features: Dual morpholino groups enhance solubility, while amino acid side chains enable chiral interactions. These derivatives are synthesized via sequential substitution of cyanuric chloride with morpholine and amino acids .
- Applications: Potential use in peptide-mimetic drug design.
Tribenuron-methyl (C₁₅H₁₇N₅O₆S)
Triazine Derivatives with Carboxamide Substituents
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide (C₁₅H₂₀N₆O₃)
- Substituents: Dimethylamino (C4), morpholino (C6), furan-3-carboxamide (C2).
- Key Features: The dimethylamino group is more electron-donating than methoxy, altering the triazine’s electronic profile. The furan-3-carboxamide may exhibit different binding modes compared to the furan-2-isomer in the target compound.
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (C₁₉H₂₀N₆O₃)
- Substituents : Methoxy (C4), pyrrolidinyl (C6), isoxazole-carboxamide (C2).
- Key Features: Pyrrolidinyl provides a five-membered ring with distinct steric and electronic properties compared to morpholino. The isoxazole-carboxamide introduces an additional heterocycle for target engagement.
- Applications : Unreported, but isoxazole motifs are common in antimicrobial and anti-inflammatory agents .
Comparative Data Table
Q & A
Q. What are the primary synthetic routes for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide?
The compound can be synthesized via nucleophilic substitution reactions targeting the triazine core. Key steps include:
- Triazine functionalization : Reacting 4-methoxy-6-morpholino-1,3,5-triazine with a methylamine derivative under polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to introduce the methyl group .
- Carboxamide coupling : Using furan-2-carboxylic acid activated by coupling agents (e.g., EDCl or HOBt) to form the final carboxamide bond .
Table 1 : Example reaction conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazine methylamination | Methylamine, DMF, 70°C, 12h | 65–75 |
| Furan coupling | Furan-2-carboxylic acid, EDCl, HOBt, RT, 6h | 80–85 |
Q. How is the compound structurally characterized in academic research?
Methodological approaches include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., morpholino protons at δ 3.5–3.7 ppm, furan protons at δ 6.3–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 376.15) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the triazine-morpholino moiety .
Q. What are the common biological targets for this compound?
The compound is studied for:
- Enzyme inhibition : Targeting kinases or proteases due to the triazine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial activity : Testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC range: 2–8 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazine-methylfuran coupling step?
Advanced strategies include:
- Solvent screening : Testing ionic liquids (e.g., [BMIM][BF4]) to enhance solubility and reduce side reactions .
- Catalyst selection : Using Pd/Cu catalysts to accelerate cross-coupling under milder conditions (e.g., 40°C, 4h) .
- In-situ monitoring : Employing HPLC or inline FTIR to track intermediate formation and adjust stoichiometry dynamically .
Q. How do structural modifications (e.g., substituents on the triazine ring) affect bioactivity?
A structure-activity relationship (SAR) study reveals:
- Methoxy group : Critical for hydrogen bonding with target enzymes; replacement with ethoxy reduces potency by ~50% .
- Morpholino group : Enhances solubility and metabolic stability; replacing it with piperidine lowers logP by 0.5 units but increases hepatic clearance .
Table 2 : SAR comparison of substituents:
| Substituent | Solubility (mg/mL) | IC50 (nM) |
|---|---|---|
| Morpholino | 1.2 | 12 |
| Piperidine | 0.8 | 45 |
Q. How should researchers address contradictory data in cytotoxicity studies?
Contradictions (e.g., variable IC50 values across cell lines) can be resolved by:
Q. What computational methods are suitable for predicting binding modes with target enzymes?
- Molecular docking : Use AutoDock Vina to model interactions between the triazine core and ATP-binding sites (e.g., CDK2 kinase) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities and prioritize derivatives .
Q. How can researchers validate the compound’s role as a photostabilizer in polymer studies?
Methodological validation includes:
- Accelerated UV testing : Expose polymer films to 300–400 nm UV light and measure degradation via FTIR carbonyl index .
- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant activity (IC50 < 10 µM indicates high efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
